molecular formula C8H7BrFI B12862880 3-Fluoro-5-iodo-4-methylbenzyl bromide

3-Fluoro-5-iodo-4-methylbenzyl bromide

Cat. No.: B12862880
M. Wt: 328.95 g/mol
InChI Key: ZUIOOARLFPKEOW-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzyl bromide is a chemical compound with the molecular formula C8H7BrFI It is a fluorinated and iodinated benzyl bromide derivative, characterized by the presence of fluorine, iodine, and bromine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl bromide typically involves the bromination of 3-Fluoro-5-iodo-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methylbenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethylbenzyl bromide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of fluoromethylbenzyl bromide.

Scientific Research Applications

3-Fluoro-5-iodo-4-methylbenzyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique halogenated structure.

    Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The fluorine and iodine atoms contribute to the compound’s reactivity and stability, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzyl bromide
  • 5-Iodo-4-methylbenzyl bromide
  • 3-Fluoro-5-iodobenzyl bromide

Uniqueness

3-Fluoro-5-iodo-4-methylbenzyl bromide is unique due to the simultaneous presence of fluorine, iodine, and bromine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrFI

Molecular Weight

328.95 g/mol

IUPAC Name

5-(bromomethyl)-1-fluoro-3-iodo-2-methylbenzene

InChI

InChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

ZUIOOARLFPKEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)CBr)F

Origin of Product

United States

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